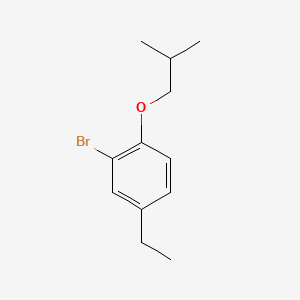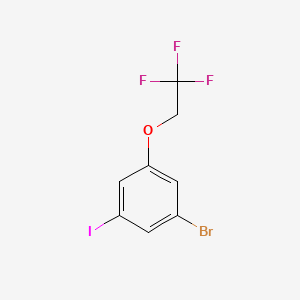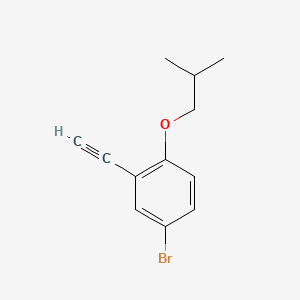
4-Bromo-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by the presence of a bromine atom, an ethynyl group, and a trifluoroethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-iodophenol and 2,2,2-trifluoroethanol.
Reaction with Trifluoroethanol: The 4-bromo-2-iodophenol is reacted with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to form 4-bromo-2-(2,2,2-trifluoroethoxy)iodobenzene.
Sonogashira Coupling: The 4-bromo-2-(2,2,2-trifluoroethoxy)iodobenzene undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper(I) iodide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira, Suzuki, and Heck couplings.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Coupling Reactions: Palladium catalysts, copper(I) iodide, and bases such as triethylamine are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives.
Coupling Reactions: Products include biaryl compounds and conjugated systems.
Oxidation and Reduction: Products include ketones, carboxylic acids, alkanes, and alkenes.
Aplicaciones Científicas De Investigación
4-Bromo-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl group can participate in covalent bonding with target molecules, while the trifluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability. The bromine atom can facilitate electrophilic aromatic substitution reactions, allowing the compound to modify biological pathways and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-ethynyl-1-(trifluoromethoxy)benzene
- 4-Bromo-2-ethynyl-1-(2,2,2-trifluoroethyl)benzene
- 4-Bromo-2-ethynyl-1-(2,2,2-trifluoromethyl)benzene
Uniqueness
4-Bromo-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and bioactive molecules with enhanced properties compared to its analogs.
Propiedades
IUPAC Name |
4-bromo-2-ethynyl-1-(2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3O/c1-2-7-5-8(11)3-4-9(7)15-6-10(12,13)14/h1,3-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXAAMRUXMBUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)Br)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.05 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Azabicyclo[3.1.0]hexan-3-yl(4-iodophenyl)methanone](/img/structure/B8231848.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(3-iodophenyl)methanone](/img/structure/B8231854.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-chlorophenyl)methanone](/img/structure/B8231861.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-fluorophenyl)methanone](/img/structure/B8231864.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone](/img/structure/B8231866.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone](/img/structure/B8231883.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-fluorophenyl)methanone](/img/structure/B8231895.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-chlorophenyl)methanone](/img/structure/B8231896.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methoxyphenyl)methanone](/img/structure/B8231897.png)



